EM12-SO2F

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

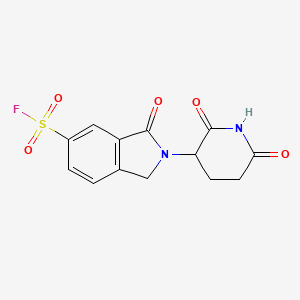

C13H11FN2O5S |

|---|---|

Peso molecular |

326.30 g/mol |

Nombre IUPAC |

2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-sulfonyl fluoride |

InChI |

InChI=1S/C13H11FN2O5S/c14-22(20,21)8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |

Clave InChI |

IAJNULNMWPZFDR-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)S(=O)(=O)F |

Origen del producto |

United States |

Foundational & Exploratory

what is the mechanism of action of EM12-SO2F

An In-depth Technical Guide on the Mechanism of Action of EM12-SO2F

Introduction

This compound is a synthetic, small-molecule chemical probe derived from the immunomodulatory drug (IMiD) congener EM12.[1] It was rationally designed as a potent and specific covalent inhibitor of Cereblon (CRBN), a critical substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN.[1][2] Unlike molecular glue degraders that induce the degradation of specific target proteins, this compound functions as an inhibitor of this process.[1] Its unique mechanism of action makes it an invaluable tool for target validation and for elucidating the biological functions of the CRBN E3 ligase complex in targeted protein degradation research.[1][3]

Core Mechanism of Action

The primary molecular target of this compound is the Cereblon (CRBN) protein.[4] this compound acts as a covalent, irreversible inhibitor by specifically targeting a histidine residue, His353, located on the surface of the IMiD binding site within CRBN.[1][2][4][5]

The molecule incorporates a sulfonyl fluoride (-SO2F) electrophilic "warhead".[1][2] This reactive group engages in sulfonyl exchange chemistry with the nucleophilic imidazole side chain of His353.[2] This reaction forms a stable, covalent sulfonamide bond, effectively and permanently occupying the binding pocket. By covalently modifying this key residue, this compound physically obstructs the binding site for other CRBN ligands, such as molecular glue degraders (e.g., lenalidomide, pomalidomide) and proteolysis targeting chimeras (PROTACs).[1] Consequently, it does not induce the recruitment of neosubstrates for degradation but instead serves as a potent inhibitor of this function.[1][5]

Signaling Pathway Perturbation

The CRL4^CRBN E3 ligase complex is a central node in targeted protein degradation. Molecular glues like lenalidomide function by altering the substrate specificity of CRBN, inducing a new interaction between CRBN and "neosubstrate" proteins that are not typically targeted. A well-characterized neosubstrate is the zinc-finger transcription factor Ikaros (IKZF1).[1] Upon recruitment to the CRBN complex by lenalidomide, IKZF1 is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.

This compound directly antagonizes this pathway. By covalently occupying the binding site, it prevents lenalidomide from engaging with CRBN. As a result, the lenalidomide-induced recruitment of IKZF1 to the E3 ligase complex is blocked, ubiquitination does not occur, and IKZF1 is stabilized, preventing its degradation.[1][2][3] This makes this compound a precise chemical tool to validate whether a specific cellular phenotype or protein downregulation is CRBN-dependent.[2][3]

Quantitative Data Summary

This compound is an extremely potent covalent inhibitor of Cereblon. The following table summarizes its inhibitory activity.

| Compound | Target | Assay Type | Value | Reference |

| This compound | CRBN | IC50 | 0.88 nM |

Key Experimental Methodologies

The mechanism of action of this compound was elucidated through several key biochemical and cell-based assays.

Cellular Target Engagement Assay (NanoBRET)

-

Principle: This assay measures the binding of this compound to CRBN within living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuciferase (NanoLuc)-tagged CRBN protein and a fluorescently labeled CRBN tracer molecule. Compound binding to CRBN displaces the tracer, causing a dose-dependent decrease in the BRET signal.[2]

-

Protocol Outline:

-

Cells (e.g., MOLT4) are engineered to express a NanoLuc-CRBN fusion protein.[2]

-

The cells are incubated with the cell-permeable fluorescent CRBN tracer probe (e.g., BODIPY-lenalidomide).[2][3]

-

Varying concentrations of this compound are added to the cells.

-

The NanoLuc substrate is added to initiate the luminescent signal.

-

BRET signal is measured using a plate reader with appropriate filters (e.g., 450 nm for donor, 520 nm for acceptor).[2]

-

The reduction in BRET signal is plotted against the this compound concentration to determine cellular potency (IC50).

-

Covalent Adduct Formation (Intact Protein Mass Spectrometry)

-

Principle: To confirm the covalent nature of the interaction, intact protein mass spectrometry is used to detect the mass shift in the CRBN protein upon incubation with this compound.

-

Protocol Outline:

-

Recombinant CRBN/DDB1 protein complex is incubated with an equimolar concentration of this compound for a set time (e.g., 4 hours).[2]

-

The sample is analyzed by high-resolution mass spectrometry.

-

The resulting mass spectrum is compared to that of the untreated protein.

-

A mass increase corresponding to the molecular weight of the bound this compound moiety (Δmass = 307 Da for sulfonylation) confirms the formation of a covalent adduct.[2]

-

Peptide mapping mass spectrometry can be subsequently used to identify the specific modified residue (His353).[2]

-

Inhibition of Neosubstrate Degradation (Western Blot)

-

Principle: This experiment validates the functional consequence of CRBN inhibition by assessing the stabilization of a known neosubstrate in the presence of a molecular glue degrader.

-

Protocol Outline:

-

MOLT4 cells, which are sensitive to lenalidomide, are cultured.[2][3]

-

One group of cells is pre-treated with this compound for a specified duration (e.g., 2 hours) to allow for covalent inhibition of CRBN. A control group is treated with vehicle (DMSO).[2]

-

Both groups are then treated with lenalidomide (e.g., 5 hours) to induce IKZF1 degradation.[2][3]

-

Cells are harvested, and whole-cell lysates are prepared.

-

Protein concentrations are normalized, and samples are resolved by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with primary antibodies against IKZF1 and a loading control (e.g., GAPDH, β-actin).

-

Blots are visualized to compare IKZF1 protein levels between the control and this compound-treated groups. A rescue of IKZF1 levels in the pre-treated group demonstrates inhibition of CRBN-mediated degradation.

-

References

- 1. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00078D [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00103B [pubs.rsc.org]

EM12-SO2F: A Covalent Probe for Cereblon Inhibition—A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of EM12-SO2F, a potent and specific covalent inhibitor of Cereblon (CRBN). This compound, a derivative of the immunomodulatory imide drug (IMiD) EM12, is engineered with a sulfonyl fluoride (-SO2F) electrophilic warhead that irreversibly binds to Histidine 353 (His353) in the CRBN binding pocket. This covalent modification effectively blocks the recruitment of neosubstrates to the CRBN E3 ubiquitin ligase complex, thereby inhibiting the degradation of target proteins. This guide will detail the mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols for the use of this compound as a chemical probe in targeted protein degradation research.

Introduction

Cereblon (CRBN) is a substrate receptor of the CRL4 E3 ubiquitin ligase complex and the primary target of immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide. These molecules act as "molecular glues," inducing the degradation of specific neosubstrates, a mechanism with significant therapeutic implications, particularly in oncology. The development of chemical probes to interrogate CRBN function is crucial for advancing our understanding of its biology and for the discovery of new therapeutic agents.

This compound was developed as a tool to validate CRBN-dependent protein degradation.[1] Unlike traditional IMiDs, this compound does not induce the degradation of neosubstrates. Instead, by covalently modifying the IMiD binding site, it acts as a potent inhibitor of IMiD- and PROTAC-mediated protein degradation, making it an invaluable tool for target validation and mechanistic studies.[1]

Mechanism of Action

This compound is a covalent inhibitor that specifically targets His353 within the CRBN substrate receptor. The mechanism involves the nucleophilic attack of the imidazole side chain of His353 on the electrophilic sulfur of the sulfonyl fluoride group of this compound. This results in the formation of a stable sulfonylated adduct and the release of a fluoride ion. This irreversible modification of the CRBN binding pocket prevents the binding of other CRBN ligands, such as molecular glues and the CRBN-binding moiety of PROTACs, thereby inhibiting the recruitment and subsequent ubiquitination and degradation of neosubstrates.

Caption: Mechanism of CRBN inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC50 | 0.88 nM | NanoBRET CRBN Engagement Assay (Cellular) | [1] |

| Covalent Modification | Confirmed | Intact Mass Spectrometry | [1] |

| Target Residue | Histidine 353 | Structure-based design and MS | [1] |

Table 2: Mass Spectrometry Data for Covalent Modification of CRBN

| Protein | Treatment | Observed Mass (Da) | Expected Mass Shift (Da) | Reference |

| CRBN/DDB1 Complex | DMSO | 50,335 | N/A | [1] |

| CRBN/DDB1 Complex | This compound (1 eq, 4h) | 50,642 | +307 | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cellular CRBN NanoBRET Engagement Assay

This assay measures the ability of this compound to displace a fluorescent tracer from a NanoLuc-CRBN fusion protein in live cells.

Caption: Workflow for the CRBN NanoBRET assay.

Protocol:

-

Cell Culture: HEK293T cells are transiently transfected with a vector expressing a NanoLuc-CRBN fusion protein.

-

Assay Preparation: Transfected cells are harvested and seeded into 96-well plates.

-

Compound Treatment: A fixed concentration of a BODIPY-lenalidomide tracer is added to the cells, followed by the addition of serial dilutions of this compound.

-

Incubation: The plate is incubated for a specified time (e.g., 2 hours) at 37°C.

-

Signal Detection: The NanoBRET substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured using a plate reader equipped with appropriate filters (e.g., 450 nm donor and 610 nm acceptor).

-

Data Analysis: The BRET ratio is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Intact Protein Mass Spectrometry for Covalent Modification

This method confirms the covalent binding of this compound to CRBN by detecting the mass shift of the protein.

Protocol:

-

Protein Incubation: Recombinant CRBN/DDB1 complex is incubated with an equimolar concentration of this compound (or DMSO as a control) at room temperature for a defined period (e.g., 4 hours).

-

Sample Preparation: The reaction mixture is desalted using a C4 ZipTip.

-

Mass Spectrometry Analysis: The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source.

-

Data Analysis: The resulting mass spectra are deconvoluted to determine the intact mass of the protein. A mass increase corresponding to the molecular weight of this compound minus the fluorine atom (307 Da) confirms covalent modification.[1]

Inhibition of Lenalidomide-Induced IKZF1 Degradation (Western Blot)

This cellular assay demonstrates the inhibitory effect of this compound on the degradation of the CRBN neosubstrate IKZF1.

Caption: Western blot workflow for IKZF1 degradation.

Protocol:

-

Cell Culture: MOLT4 cells are cultured in appropriate media.

-

Compound Treatment: Cells are pre-treated with varying concentrations of this compound for 2 hours. Subsequently, lenalidomide (e.g., 1 µM) is added, and the cells are incubated for an additional 5 hours.[1]

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against IKZF1 and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the IKZF1 band is quantified and normalized to the loading control to determine the extent of degradation inhibition.

Conclusion

This compound is a highly potent and specific covalent inhibitor of CRBN that serves as a critical tool for researchers in the field of targeted protein degradation. Its ability to irreversibly block the IMiD binding site allows for the unambiguous validation of CRBN-dependent degradation pathways for novel molecular glues and PROTACs. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the CRBN E3 ligase system and in the development of new therapeutics.

References

The Role of EM12-SO2F in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of EM12-SO2F, a pivotal chemical probe in the field of targeted protein degradation (TPD). While not a degrader itself, this compound serves as a potent and specific covalent inhibitor of Cereblon (CRBN), a crucial E3 ubiquitin ligase substrate receptor. Its unique mechanism of action allows for the precise validation of CRBN-dependent degradation pathways, making it an indispensable tool for researchers developing novel molecular glues and proteolysis-targeting chimeras (PROTACs).

Core Concepts in Cereblon-Mediated Protein Degradation

Targeted protein degradation harnesses the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest. Small molecules, such as immunomodulatory drugs (IMiDs) and the warheads of many PROTACs, can bind to E3 ubiquitin ligases like CRBN. This binding event creates a novel protein surface that recruits "neosubstrate" proteins, which are not the natural targets of the E3 ligase. Once recruited, the neosubstrate is polyubiquitinated and subsequently targeted for destruction by the proteasome.

This compound: A Covalent Inhibitor of Cereblon

This compound is a derivative of the IMiD EM12, engineered to include a sulfonyl fluoride (SO2F) electrophilic warhead. This modification allows it to form a covalent bond with a specific histidine residue (His353) within the IMiD binding pocket of CRBN.[1][2] Unlike molecular glue degraders that promote the recruitment of neosubstrates, this compound occupies the binding site and blocks this interaction.[1] This inhibitory action is critical for confirming that the degradation of a specific protein is indeed mediated by CRBN.

A related compound, EM12-FS, which possesses a fluorosulfate group, also covalently binds to His353. However, it acts as a molecular glue degrader, inducing the degradation of a novel neosubstrate, N-terminal glutamine amidohydrolase (NTAQ1).[3] This highlights the subtle structural changes that can dramatically alter the function of these molecules from inhibitors to degraders.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound and associated molecules.

| Compound | Target | Assay Type | Cell Line | Value | Reference |

| This compound | CRBN | NanoBRET Engagement | HEK293T | IC50 = 0.88 nM | [4] |

| EM12-FS | NTAQ1 (via CRBN) | Proteomics/Western Blot | MOLT4 | IC50 = 256 nM | [5] |

| Lenalidomide | IKZF1 | Western Blot | MM1.S | DC50 ≈ 100 nM | [6] |

| Pomalidomide | IKZF1 | Western Blot | MM1.S | DC50 ≈ 10 nM | [6] |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line, treatment time, and experimental conditions. The values for Lenalidomide and Pomalidomide are representative.

Inhibition of IKZF1 Degradation by this compound

While a formal DC50 for the inhibition is not published, studies demonstrate that pre-treatment of MOLT4 cells with 1 µM this compound effectively prevents the degradation of the transcription factor IKZF1 that is induced by lenalidomide.[4] This rescue of degradation is a key experimental use of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures discussed in this guide.

Caption: Mechanism of a molecular glue degrader.

References

- 1. beyondspringpharma.com [beyondspringpharma.com]

- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

EM12-SO2F: A Technical Guide to a Covalent Probe for E3 Ubiquitin Ligase Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of EM12-SO2F as a potent and specific covalent inhibitor of the E3 ubiquitin ligase Cereblon (CRBN). This compound serves as a critical tool for researchers studying the biology of CRBN, validating CRBN-dependent protein degradation, and developing novel therapeutics such as proteolysis-targeting chimeras (PROTACs) and molecular glues. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its application in the laboratory.

Introduction to this compound

This compound is a derivative of the thalidomide analog EM12, functionalized with a sulfonyl fluoride (-SO2F) electrophile. This modification allows for the covalent and irreversible inhibition of Cereblon, a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. By specifically targeting a key histidine residue in the CRBN binding pocket, this compound effectively blocks the recruitment of neosubstrates, making it an invaluable probe for dissecting CRBN-mediated biological processes.

Mechanism of Action

This compound exerts its inhibitory effect through a targeted covalent modification of Cereblon. The core of its mechanism is as follows:

-

Binding to the IMiD Pocket: The EM12 scaffold of the molecule directs it to the immunomodulatory drug (IMiD) binding pocket of CRBN.

-

Covalent Modification of His353: The electrophilic sulfonyl fluoride moiety of this compound reacts with the nucleophilic imidazole side chain of the histidine residue at position 353 (His353) within the CRBN sensor loop.[1][2] This reaction forms a stable covalent bond.

-

Inhibition of Neosubstrate Recruitment: The covalent modification of His353 sterically and electronically occludes the binding site for CRBN neosubstrates, such as the transcription factors IKZF1 and IKZF3.[2][3] This prevents their recruitment to the E3 ligase complex and subsequent ubiquitination and proteasomal degradation.

Quantitative Data

This compound has been characterized by its high potency and covalent binding kinetics. The following table summarizes key quantitative data for this inhibitor.

| Parameter | Value | Assay Method | Cell Line/System | Reference |

| IC50 | 0.88 nM | Biochemical Assay | Recombinant CRBN | [4] |

| Covalent Adduct Mass Shift (Δmass) | 307 Da | Intact Mass Spectrometry | Recombinant CRBN/DDB1 | [1] |

| Plasma Stability | Low | In vitro plasma incubation | Human Plasma | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study E3 ubiquitin ligase biology.

Intact Mass Spectrometry to Confirm Covalent Modification of CRBN

This protocol is designed to verify the covalent binding of this compound to CRBN by detecting the expected mass shift.

Materials:

-

Recombinant CRBN/DDB1 complex

-

This compound

-

Mass Spectrometer (e.g., high-resolution Orbitrap)

Procedure:

-

Incubation: Incubate the recombinant CRBN/DDB1 complex with an equimolar concentration of this compound. A typical incubation is for 4 hours at room temperature.[1]

-

Sample Preparation: Prepare the sample for mass spectrometry analysis according to the instrument's requirements. This may involve buffer exchange or desalting.

-

Mass Spectrometry Analysis: Analyze the sample using intact protein mass spectrometry.

-

Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the CRBN protein. Compare the mass of the this compound-treated CRBN with the untreated control. A mass increase of approximately 307 Da confirms the covalent adduction of this compound.[1]

Cellular Assay for Inhibition of Lenalidomide-Induced IKZF1 Degradation

This western blot-based assay demonstrates the ability of this compound to block the CRBN-dependent degradation of the neosubstrate IKZF1 in a cellular context.

Materials:

-

MOLT4 cells (or other suitable cell line expressing CRBN and IKZF1)

-

This compound

-

Lenalidomide

-

Cell lysis buffer

-

Primary antibodies: anti-IKZF1, anti-loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture MOLT4 cells under standard conditions.

-

Pre-treatment with this compound: Treat the cells with this compound at the desired concentration (e.g., 1 µM) for 2 hours.[2]

-

Lenalidomide Treatment: Add lenalidomide to the pre-treated cells at a concentration known to induce IKZF1 degradation (e.g., 1 µM) and incubate for an additional 5 hours.[2] Include appropriate controls (e.g., DMSO vehicle, lenalidomide only).

-

Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against IKZF1 and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Data Analysis: Quantify the band intensities for IKZF1 and the loading control. A rescue of IKZF1 levels in the cells co-treated with this compound and lenalidomide, compared to lenalidomide alone, indicates inhibition of CRBN-mediated degradation.

NanoBRET™ Target Engagement Assay

This assay measures the ability of this compound to bind to CRBN in living cells.

Materials:

-

HEK293T cells

-

NanoLuc®-CRBN fusion vector

-

NanoBRET™ tracer for CRBN

-

This compound

-

Plate reader capable of measuring BRET

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NanoLuc®-CRBN fusion vector.

-

Cell Plating: Plate the transfected cells in a suitable assay plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Tracer Addition: Add the NanoBRET™ tracer for CRBN to the cells.

-

BRET Measurement: Measure the BRET signal using a plate reader equipped with the appropriate filters.

-

Data Analysis: The displacement of the tracer by this compound results in a decrease in the BRET signal. Plot the BRET ratio against the concentration of this compound to determine the cellular IC50 for target engagement.

Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound.

Conclusion

This compound is a powerful and specific chemical probe for the study of Cereblon biology. Its covalent mechanism of action provides a robust method for inhibiting CRBN function, enabling researchers to validate CRBN-dependent processes, elucidate signaling pathways, and advance the development of novel therapeutics targeting the ubiquitin-proteasome system. The experimental protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a research setting.

References

- 1. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00078D [pubs.rsc.org]

- 3. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00103B [pubs.rsc.org]

introduction to EM12-SO2F as a chemical probe for cereblon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EM12-SO2F is a potent and covalent chemical probe for the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1][2] It is derived from the thalidomide analog EM12 and is functionalized with a sulfonyl fluoride (-SO2F) electrophile. This reactive group specifically and irreversibly binds to a non-catalytic histidine residue (His353) within the thalidomide-binding pocket of CRBN.[1][2] Unlike its parent compound and other immunomodulatory drugs (IMiDs), this compound does not induce the degradation of neosubstrates. Instead, it acts as a high-affinity inhibitor of CRBN, effectively blocking the recruitment of substrates to the E3 ligase complex.[1] This property makes this compound an invaluable tool for validating CRBN-dependent cellular processes and for dissecting the downstream consequences of CRBN inhibition.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁FN₂O₅S | N/A |

| Molecular Weight | 326.3 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Quantitative Biological Data

This compound has been characterized using a variety of biochemical and cellular assays to determine its potency and selectivity for CRBN.

| Assay | Parameter | Value | Cell Line | Reference |

| CRBN Binding | IC₅₀ | 1.1 ± 0.2 nM | N/A | [2] |

| CRBN Labeling | Efficiency | >95% | N/A | [2] |

| Human Plasma Stability | t₁/₂ | 7 min | N/A | [2] |

Mechanism of Action

This compound acts as a covalent inhibitor of CRBN. The sulfonyl fluoride moiety forms a stable covalent bond with the imidazole side chain of His353 in the CRBN binding pocket. This covalent modification effectively occludes the binding site for immunomodulatory drugs and their neosubstrates, such as the transcription factor Ikaros (IKZF1). Consequently, this compound can be used to block the lenalidomide-induced degradation of IKZF1.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from 6-bromo-EM12. The key transformations involve a palladium-mediated conversion of the aryl bromide to a benzyl sulfide, which is subsequently oxidized to the sulfonyl chloride using N-chlorosuccinimide. The final step is the conversion of the sulfonyl chloride to the desired sulfonyl fluoride using a fluoride source like potassium fluoride.[3][4]

Cellular CRBN NanoBRET Engagement Assay

This assay is used to determine the potency of this compound in engaging CRBN within living cells.[5]

Materials:

-

HEK293T cells

-

NanoLuc-CRBN fusion vector

-

HaloTag-CRBN ligand (fluorescent tracer)

-

This compound

-

Opti-MEM I Reduced Serum Medium

-

Fugene HD Transfection Reagent

-

White, 96-well assay plates

-

NanoBRET Nano-Glo Substrate and Lysis Buffer

Procedure:

-

Seed HEK293T cells in a 96-well plate and transfect with the NanoLuc-CRBN fusion vector using Fugene HD.

-

After 24 hours, add the HaloTag-CRBN ligand to the cells and incubate for 4 hours.

-

Prepare serial dilutions of this compound in Opti-MEM.

-

Add the this compound dilutions to the cells and incubate for 2 hours.

-

Add the NanoBRET Nano-Glo Substrate and Lysis Buffer.

-

Read the plate on a luminometer equipped with 450 nm and 610 nm filters.

-

Calculate the NanoBRET ratio (610 nm emission / 450 nm emission) and plot the data to determine the IC₅₀ value.

Biochemical TR-FRET CRBN Binding Assay

This in vitro assay confirms the direct binding of this compound to purified CRBN protein.[5]

Materials:

-

His-tagged CRBN protein

-

BODIPY-labeled thalidomide (fluorescent probe)

-

Terbium-coupled anti-His antibody

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

-

384-well, low-volume, black plates

Procedure:

-

Prepare a solution of His-tagged CRBN and Terbium-coupled anti-His antibody in assay buffer and incubate for 1 hour.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions and the BODIPY-labeled thalidomide to the wells of a 384-well plate.

-

Add the CRBN/antibody mixture to the wells.

-

Incubate the plate at room temperature for the desired time points.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 490 nm and 520 nm).

-

Calculate the TR-FRET ratio (520 nm emission / 490 nm emission) and plot against the this compound concentration to determine binding affinity.

Inhibition of Lenalidomide-Induced IKZF1 Degradation (Western Blot)

This cellular assay demonstrates the ability of this compound to block the biological activity of an IMiD.[3][5]

Materials:

-

MOLT-4 cells

-

This compound

-

Lenalidomide

-

RPMI-1640 medium supplemented with 10% FBS

-

RIPA lysis buffer with protease inhibitors

-

Primary antibodies: anti-IKZF1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed MOLT-4 cells in a 6-well plate.

-

Pre-treat the cells with 1 µM this compound or DMSO for 2 hours.[5]

-

Add 1 µM lenalidomide to the designated wells and incubate for an additional 5 hours.[5]

-

Harvest the cells, wash with PBS, and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

Visualizations

References

- 1. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00103B [pubs.rsc.org]

- 2. Covalent Stapling of the Cereblon Sensor Loop Histidine Using Sulfur-Heterocycle Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00078D [pubs.rsc.org]

- 4. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Covalent Binding of EM12-SO2F to the CRBN His353 Residue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the covalent inhibitor EM12-SO2F and the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). Specifically, it details the mechanism, quantitative metrics, and experimental validation of the covalent binding of this compound to the histidine 353 (His353) residue of CRBN. This interaction is of significant interest in the field of targeted protein degradation and chemical biology as it provides a tool to pharmacologically interrogate the function of the CRBN E3 ligase complex.

Introduction to CRBN and Covalent Inhibition

Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. It functions as the substrate receptor, recognizing specific proteins for ubiquitination and subsequent proteasomal degradation. Small molecule modulators of CRBN, such as immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), can induce the degradation of neo-substrates, making CRBN a significant target in drug discovery.[1][2][3]

This compound is a novel chemical probe derived from the IMiD EM12. It is engineered with a sulfonyl fluoride (-SO2F) electrophilic "warhead" designed to covalently react with a specific histidine residue, His353, located in the IMiD binding pocket of CRBN.[1][4] Unlike molecular glue degraders that recruit neo-substrates, this compound acts as a potent inhibitor of CRBN's function by irreversibly occupying the binding site.[1][5] This makes it an invaluable tool for validating CRBN-dependent cellular processes.

Mechanism of Covalent Binding

The core of this compound's mechanism of action is the specific and covalent modification of the His353 residue within the CRBN sensor loop.[6][7] The sulfonyl fluoride moiety is a reactive electrophile that undergoes a sulfur(VI) fluoride exchange (SuFEx) reaction with the nucleophilic imidazole side chain of histidine.[8][9]

This covalent modification "locks" the CRBN sensor loop in a "closed" conformation, which is typically induced by the binding of IMiDs and is a prerequisite for neosubstrate recruitment.[6] However, the resulting sulfonated His353 adduct sterically hinders the productive binding of neosubstrates, effectively inhibiting the downstream ubiquitination and degradation cascade.[7][10]

Below is a diagram illustrating the logical relationship of this inhibitory mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding of this compound to CRBN.

Table 1: Binding Affinity and Cellular Engagement

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 0.88 nM | NanoBRET Cellular Engagement Assay | - | [11] |

| Δmass (Covalent Adduct) | 307 Da | Intact Mass Spectrometry | - | [1] |

Table 2: Chemical Properties

| Property | Value |

| Molecular Weight | 326.3 g/mol |

| Formula | C13H11FN2O5S |

| CAS Number | 2803819-61-4 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and CRBN.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 6-bromo-EM12. A key transformation is the palladium-mediated conversion of the aryl bromide to a benzyl sulfide, which is then oxidized to a sulfonyl chloride using N-chlorosuccinimide. The final step is the conversion of the sulfonyl chloride to the sulfonyl fluoride using potassium fluoride.[1][4]

Expression and Purification of CRBN:DDB1 Complex

For in vitro assays, a stable complex of CRBN and DDB1 is required. This is typically achieved by co-expressing human CRBN (e.g., amino acids 40-442) and full-length DDB1 in insect cells (e.g., Sf9) using a baculovirus expression system.[12][13] The proteins are often engineered with affinity tags (e.g., His-tag, FLAG-tag) to facilitate purification via affinity chromatography.[12][14]

Intact Mass Spectrometry for Covalent Adduct Confirmation

This experiment confirms the covalent modification of CRBN by this compound.

-

Incubation: Recombinant CRBN/DDB1 complex (e.g., 10 µM) is incubated with an equimolar concentration of this compound in an appropriate buffer. The incubation is typically carried out at room temperature for several hours.

-

Sample Preparation: The reaction mixture is desalted and prepared for mass spectrometry analysis.

-

Mass Spectrometry: The mass of the intact CRBN protein is determined using a high-resolution mass spectrometer. A mass shift corresponding to the addition of the this compound molecule (minus the fluorine atom) confirms the covalent binding. For this compound, the expected mass increase is approximately 307 Da.[1]

NanoBRET Cellular Engagement Assay

This assay measures the binding of this compound to CRBN in live cells.

-

Cell Preparation: HEK293T cells are transiently transfected with a vector expressing CRBN fused to NanoLuc® luciferase.

-

Tracer and Inhibitor Addition: A fluorescently labeled CRBN tracer (e.g., BODIPY-lenalidomide) is added to the cells. This tracer binds to the NanoLuc®-CRBN, bringing the fluorophore in close proximity to the luciferase and generating a BRET signal. Serial dilutions of this compound are then added.

-

BRET Measurement: As this compound displaces the fluorescent tracer from CRBN, the BRET signal decreases in a dose-dependent manner. The signal is measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The IC50 value is calculated by plotting the BRET signal against the concentration of this compound.

Western Blot Analysis of IKZF1 Degradation Inhibition

This cell-based assay demonstrates the functional consequence of CRBN inhibition by this compound.

-

Cell Culture and Treatment: A human cell line that expresses the CRBN neosubstrate IKZF1, such as the T-cell acute lymphoblastic leukemia cell line MOLT-4, is used. Cells are pre-treated with varying concentrations of this compound for a period (e.g., 2 hours).

-

Induction of Degradation: The molecular glue degrader lenalidomide is then added to the cell culture to induce the degradation of IKZF1.

-

Cell Lysis and Protein Quantification: After a further incubation period (e.g., 5 hours), the cells are harvested, and lysates are prepared. The total protein concentration in each lysate is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against IKZF1 and a loading control (e.g., β-actin).

-

Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized. A reduction in the lenalidomide-induced degradation of IKZF1 in the presence of this compound confirms its inhibitory activity.[1]

The following diagram illustrates a typical experimental workflow for validating the binding and inhibitory effect of this compound.

Conclusion

This compound is a highly potent and specific covalent inhibitor of CRBN that targets the His353 residue. Its unique mechanism of action, which blocks neosubstrate recruitment without inducing degradation, establishes it as a critical chemical probe for the study of CRBN biology. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and utilize this compound in their own studies, contributing to the broader understanding of the Cullin-RING E3 ligase family and the development of novel therapeutics in the field of targeted protein degradation.

References

- 1. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00078D [pubs.rsc.org]

- 2. biorxiv.org [biorxiv.org]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Covalent Stapling of the Cereblon Sensor Loop Histidine Using Sulfur-Heterocycle Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 10. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.sg]

- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to Investigating Neosubstrate Recruitment with EM12-SO2F

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of proteins has emerged as a transformative therapeutic modality, with molecular glue degraders offering the potential to target previously "undruggable" proteins. Central to the development of these novel therapeutics is the validation of their mechanism of action, specifically their dependence on the E3 ubiquitin ligase Cereblon (CRBN). EM12-SO2F, a potent and covalent inhibitor of CRBN, serves as an indispensable chemical probe for this purpose. By irreversibly binding to Histidine 353 (His353) in the CRBN substrate receptor, this compound effectively blocks the binding of molecular glues and the subsequent recruitment of neosubstrates for ubiquitination and degradation. This technical guide provides a comprehensive overview of the core methodologies and data interpretation strategies for utilizing this compound to investigate neosubstrate recruitment and validate CRBN-dependent protein degradation.

Introduction to this compound and Neosubstrate Recruitment

The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with CRBN as its substrate receptor (CRL4^CRBN^), is a key player in the ubiquitin-proteasome system.[1] Molecular glue degraders, such as immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, function by inducing a novel protein-protein interaction between CRBN and a "neosubstrate" protein that would not typically be a target of this E3 ligase.[2] This induced proximity leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the proteasome.

This compound is a derivative of the IMiD EM12, engineered to include a sulfonyl fluoride (-SO2F) electrophilic warhead.[1] This modification allows this compound to form a covalent bond with His353 within the IMiD binding pocket of CRBN.[3] Unlike molecular glues, this compound does not induce the degradation of neosubstrates; instead, it acts as a potent inhibitor by occluding the binding site for molecular glues, thereby preventing neosubstrate recruitment.[1] This makes this compound a critical tool for confirming that the degradation of a protein of interest by a putative molecular glue is indeed a CRBN-dependent process.

Data Presentation: Quantitative Analysis of this compound Activity

Clear and concise presentation of quantitative data is paramount for the interpretation of experimental results. The following tables summarize the key quantitative parameters of this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | 0.88 nM | Not Specified | Not Specified | [3] |

Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of CRBN activity.

| Cell Line | Treatment | IKZF1 Degradation | Reference |

| MOLT4 | Lenalidomide | Yes | [4] |

| MOLT4 | This compound + Lenalidomide | No | [4] |

Table 2: Effect of this compound on Lenalidomide-Induced IKZF1 Degradation. This table illustrates the inhibitory effect of this compound on the degradation of the known CRBN neosubstrate, IKZF1, induced by the molecular glue lenalidomide.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate neosubstrate recruitment using this compound.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a molecular glue to induce the ubiquitination of a target protein in a reconstituted system and the inhibitory effect of this compound.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2D3)

-

Recombinant CRL4^CRBN^ complex

-

Recombinant ubiquitin

-

Recombinant target protein (e.g., IKZF1)

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound

-

Molecular glue degrader of interest

-

DMSO (vehicle control)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies (anti-target protein, anti-ubiquitin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing E1, E2, ubiquitin, and ATP in ubiquitination reaction buffer.

-

Aliquot the master mix into separate reaction tubes.

-

To the respective tubes, add:

-

Vehicle control (DMSO)

-

Molecular glue degrader

-

This compound (pre-incubate with CRL4^CRBN^ for 30 minutes on ice)

-

This compound (pre-incubated) followed by the molecular glue degrader

-

-

Add the recombinant CRL4^CRBN^ complex to all tubes.

-

Add the recombinant target protein to initiate the reaction.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Reaction Termination: Stop the reactions by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C. A ladder of higher molecular weight bands indicates polyubiquitination.

-

Alternatively, probe with an anti-ubiquitin antibody.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Cellular CRBN Engagement NanoBRET Assay

This assay measures the ability of this compound to bind to CRBN in living cells.

Materials:

-

HEK293T cells

-

NanoLuc®-CRBN fusion vector and DDB1 expression vector

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

This compound

-

Molecular glue degrader (as a competitor)

-

White, 96-well assay plates

-

Luminometer capable of measuring donor (460nm) and acceptor (618nm) emission

Procedure:

-

Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-CRBN and DDB1 expression vectors and plate in 96-well plates. Incubate for 24 hours.

-

Ligand Addition: Prepare serial dilutions of this compound and the competitor molecular glue in Opti-MEM™.

-

Add the diluted compounds to the cells and incubate for the desired time (e.g., 2 hours).

-

Substrate and Ligand Addition: Prepare a 6X solution of NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand in Opti-MEM™.

-

Add the substrate/ligand solution to all wells.

-

Measurement: Shake the plate for 3 minutes and then measure the donor and acceptor emission using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission (618nm) by the donor emission (460nm). Plot the NanoBRET™ ratio against the compound concentration to determine the IC50 value.

Western Blot Analysis of Neosubstrate Degradation

This is a standard method to assess the degradation of a target protein in cells.

Materials:

-

Cell line of interest (e.g., MOLT4 for IKZF1)

-

This compound

-

Molecular glue degrader

-

Proteasome inhibitor (e.g., MG132, as a control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere (if applicable).

-

Pre-treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

Treat cells with the molecular glue degrader for the desired time course (e.g., 0, 2, 4, 8, 24 hours). Include a positive control for degradation (molecular glue alone) and a control for proteasome-mediated degradation (co-treatment with MG132).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add SDS-PAGE loading buffer. Boil at 95°C for 5 minutes.

-

Western Blot Analysis:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the target protein and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect bands using a chemiluminescent substrate.

-

Quantify band intensities to determine the extent of protein degradation.

-

Quantitative Proteomics for Neosubstrate Discovery

This advanced technique allows for the unbiased identification of proteins degraded upon treatment with a molecular glue.

Materials:

-

Cell line of interest

-

Molecular glue degrader

-

This compound

-

MLN4924 (neddylation inhibitor, to confirm CRL dependence)

-

Lysis buffer for mass spectrometry (e.g., urea-based buffer)

-

Trypsin

-

Tandem Mass Tag (TMT) reagents (for quantitative proteomics)

-

LC-MS/MS instrument

Procedure:

-

Cell Treatment: Treat cells with the molecular glue degrader, this compound plus the degrader, and vehicle control. Include a condition with MLN4924 co-treatment to confirm CRL-dependent degradation.

-

Cell Lysis and Protein Digestion: Lyse the cells, reduce, alkylate, and digest the proteins with trypsin.

-

Peptide Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's protocol.

-

LC-MS/MS Analysis: Combine the labeled peptides and analyze them by LC-MS/MS.

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

-

Identify and quantify proteins across the different treatment conditions.

-

Perform statistical analysis to identify proteins that are significantly downregulated by the molecular glue degrader.

-

Confirm that the degradation of identified neosubstrates is rescued by co-treatment with this compound and MLN4924.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of molecular glue-induced degradation and inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for validating a CRBN-dependent molecular glue using this compound.

Conclusion

This compound is a powerful and essential tool for the rigorous validation of CRBN-dependent molecular glue degraders. Its covalent and inhibitory mechanism of action provides a clear and unambiguous method for dissecting the specific role of CRBN in the degradation of a neosubstrate. By employing the detailed experimental protocols and data analysis strategies outlined in this guide, researchers can confidently investigate neosubstrate recruitment, validate novel molecular glues, and accelerate the development of this promising new class of therapeutics. The systematic application of these methodologies will undoubtedly contribute to a deeper understanding of the intricacies of targeted protein degradation and pave the way for the design of more potent and selective drugs.

References

The Ascendancy of Sulfonyl Fluorides: A Technical Guide to the Covalent Inhibition of Cereblon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), has emerged as a pivotal target in the field of targeted protein degradation. The development of small molecule modulators of CRBN, particularly those that induce the degradation of neo-substrates, has revolutionized therapeutic strategies in oncology and beyond. A significant advancement in this area is the design of sulfonyl fluoride-based inhibitors that covalently modify a key histidine residue within the CRBN binding pocket. This technical guide provides an in-depth exploration of the development of these covalent inhibitors, detailing their mechanism of action, structure-activity relationships, and the experimental methodologies employed in their characterization. Through a comprehensive presentation of quantitative data, detailed experimental protocols, and illustrative diagrams, this guide serves as a core resource for researchers engaged in the discovery and development of next-generation CRBN-targeting therapeutics.

Introduction: The Role of CRBN in Targeted Protein Degradation

Cereblon functions as a critical component of the CRL4 E3 ubiquitin ligase complex, which also comprises Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1). This complex is responsible for recognizing specific protein substrates and tagging them with ubiquitin for subsequent degradation by the proteasome. The therapeutic potential of targeting CRBN was first realized with the discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, act as "molecular glues." These molecules bind to CRBN and induce a conformational change that promotes the recruitment of neo-substrates, proteins not endogenously targeted by CRBN, leading to their ubiquitination and degradation. This mechanism has been successfully exploited for the treatment of various hematological malignancies.

The development of sulfonyl fluoride inhibitors represents a strategic evolution from reversible molecular glues to covalent modifiers of CRBN. These inhibitors are designed to form a stable, covalent bond with a specific histidine residue (His353) in the thalidomide-binding domain of CRBN. This covalent engagement offers several potential advantages, including prolonged target occupancy, enhanced potency, and the ability to serve as powerful chemical probes to validate CRBN-dependent cellular processes.

Quantitative Analysis of Sulfonyl Fluoride Inhibitors

The potency of sulfonyl fluoride inhibitors is a key parameter in their development and is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for several key sulfonyl fluoride-based CRBN inhibitors, providing a clear comparison of their binding affinities.

| Compound ID | Alternative Name | IC50 (nM) | Notes |

| EM12-SO₂F | EM12-SF | 0.88 | A potent covalent inhibitor that engages His353 and blocks the recruitment of neosubstrates.[1] |

| EM364-SF | CPD-2158 | 71 | A potent binder of CRBN, even with the removal of a key hydrogen bond acceptor.[2] |

| EM364 | CPD-2380 | 23,000 | The non-sulfonyl fluoride analog of EM364-SF, demonstrating significantly weaker binding.[2] |

Experimental Protocols

Synthesis of Sulfonyl Fluoride Inhibitors

The synthesis of sulfonyl fluoride-based CRBN inhibitors generally involves the introduction of a sulfonyl fluoride moiety onto a core scaffold that recognizes the CRBN binding pocket. A common synthetic route is exemplified by the preparation of EM12-SO₂F.[3]

General Procedure for the Synthesis of the Sulfonyl Fluoride Warhead:

-

Palladium-Mediated Sulfanylation: An aryl bromide precursor of the CRBN ligand is subjected to a palladium-catalyzed cross-coupling reaction with a benzyl sulfide source. This step introduces the sulfur atom at the desired position on the aromatic ring.

-

Oxidation to the Sulfonyl Chloride: The resulting benzyl sulfide is then oxidized to the corresponding sulfonyl chloride. N-chlorosuccinimide (NCS) is a commonly used oxidizing agent for this transformation.

-

Fluorination: The final step involves the conversion of the sulfonyl chloride to the sulfonyl fluoride. This is typically achieved by treatment with a fluoride source, such as potassium fluoride (KF).

NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying the binding of a test compound to a target protein within living cells.[4][5][6][7][8]

Principle: The assay utilizes a NanoLuc luciferase-tagged CRBN fusion protein as the BRET donor and a cell-permeable fluorescent tracer that binds to CRBN as the BRET acceptor. When the tracer is bound to the NanoLuc-CRBN, excitation of the luciferase by its substrate results in energy transfer to the tracer, which then emits light at a specific wavelength. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Detailed Methodology:

-

Cell Preparation: HEK293T cells are transiently or stably transfected with a vector expressing the NanoLuc-CRBN fusion protein.

-

Assay Plating: Transfected cells are harvested, resuspended in Opti-MEM, and seeded into 96-well or 384-well white assay plates.

-

Compound Addition: A serial dilution of the test sulfonyl fluoride inhibitor is added to the wells.

-

Tracer Addition: A fluorescent CRBN tracer (e.g., BODIPY-lenalidomide) is added to all wells at a fixed concentration.

-

Substrate Addition: After an incubation period to allow for compound binding, the NanoBRET Nano-Glo Substrate is added to initiate the luminescent reaction.

-

Signal Detection: The donor emission (e.g., at 460 nm) and acceptor emission (e.g., at >600 nm) are measured using a luminometer equipped with appropriate filters.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data is then plotted as BRET ratio versus compound concentration, and the IC50 value is determined by fitting the data to a four-parameter log-logistic curve.

Quantitative Mass Spectrometry for Protein Degradation

Quantitative mass spectrometry-based proteomics is employed to determine the extent of degradation of CRBN neo-substrates induced by molecular glue degraders and the inhibitory effect of sulfonyl fluoride compounds on this process.[9][10][11][12][13]

Principle: This method involves the relative or absolute quantification of protein levels in cell lysates treated with the compounds of interest. By comparing the abundance of a specific neo-substrate (e.g., IKZF1) in cells treated with a molecular glue degrader in the presence and absence of a sulfonyl fluoride inhibitor, the inhibitory activity can be determined.

General Workflow:

-

Cell Treatment: Cells (e.g., MOLT-4) are treated with the molecular glue degrader (e.g., lenalidomide) with or without pre-incubation with the sulfonyl fluoride inhibitor.

-

Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer identifies and quantifies the peptides based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: The abundance of peptides corresponding to the neo-substrate of interest is quantified across the different treatment conditions. The relative protein abundance is then calculated to determine the extent of degradation and the inhibitory effect of the sulfonyl fluoride compound.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms involved in CRBN-mediated protein degradation and its inhibition by sulfonyl fluoride compounds.

Figure 1. The CRBN-mediated protein degradation pathway.

The diagram above illustrates the mechanism by which a molecular glue degrader induces the ubiquitination and subsequent proteasomal degradation of a neo-substrate. The molecular glue binds to CRBN, a component of the CRL4 E3 ligase complex, leading to the recruitment of the neo-substrate. The E3 ligase complex then facilitates the transfer of ubiquitin from an E2 enzyme to the neo-substrate, marking it for degradation by the 26S proteasome.[1][2][14][15][16][17][18][19]

Figure 2. Mechanism of action of sulfonyl fluoride inhibitors.

This diagram depicts how a sulfonyl fluoride inhibitor covalently modifies His353 within the CRBN binding pocket. This irreversible binding physically blocks the interaction of molecular glues with CRBN, thereby preventing the recruitment of neo-substrates and inhibiting their subsequent degradation.[3][20]

Conclusion

The development of sulfonyl fluoride inhibitors for CRBN represents a significant step forward in the field of targeted protein degradation. These covalent modifiers offer enhanced potency and prolonged target engagement, making them valuable tools for both basic research and therapeutic development. The methodologies outlined in this guide, from synthesis and biochemical assays to cellular target engagement and proteomics, provide a comprehensive framework for the characterization of these innovative compounds. As our understanding of the intricate biology of CRBN continues to grow, the rational design of novel covalent modulators will undoubtedly pave the way for the next generation of precision medicines.

References

- 1. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00078D [pubs.rsc.org]

- 4. promega.com [promega.com]

- 5. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

- 6. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]

- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]

- 8. NanoBRET® TE Intracellular E3 Ligase Assays [promega.sg]

- 9. biorxiv.org [biorxiv.org]

- 10. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics | Sciety [sciety.org]

- 12. researchgate.net [researchgate.net]

- 13. axial.substack.com [axial.substack.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Utilizing EM12-SO2F in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EM12-SO2F is a potent and specific covalent inhibitor of Cereblon (CRBN), a critical component of the CRL4CRBN E3 ubiquitin ligase complex. Unlike immunomodulatory drugs (IMiDs) such as lenalidomide, which act as "molecular glues" to induce the degradation of specific protein substrates, this compound functions as an antagonist of this process. It achieves this by forming a covalent bond with Histidine 353 (His353) within the CRBN substrate-binding pocket, thereby preventing the recruitment of neosubstrates and their subsequent ubiquitination and degradation.[1] This unique mechanism of action makes this compound an invaluable chemical probe for elucidating CRBN-dependent biological pathways and for validating novel therapeutic strategies that target this E3 ligase. This guide provides a comprehensive overview of the fundamental principles and methodologies for the application of this compound in cancer cell line research.

Data Presentation: The Inhibitory Profile of this compound

The primary application of this compound in cancer cell line studies is to inhibit the degradation of CRBN neosubstrates induced by molecular glues like lenalidomide. The most well-documented example of this is the inhibition of the degradation of the zinc-finger transcription factor IKZF1 in the MOLT4 human acute lymphoblastic leukemia cell line.[1][2][3]

Quantitative data on the direct cytotoxic or anti-proliferative effects of this compound on a broad range of cancer cell lines is not extensively available in the current literature. Its primary characterization is as a specific inhibitor of CRBN's molecular glue activity.

| Compound | Cell Line | Target Effect | Assay | Notes |

| This compound | MOLT4 | Inhibition of lenalidomide-induced IKZF1 degradation | Western Blot | Pre-treatment with this compound prevents the reduction of IKZF1 levels caused by lenalidomide.[2][3] |

| This compound | - | Covalent binding to CRBN (His353) | Mass Spectrometry | Demonstrates direct engagement with the target protein.[2][3] |

| This compound | HEK293T (expressing NanoLuc-CRBN) | High-potency ligand for CRBN | NanoBRET Assay | Confirms potent engagement of this compound with CRBN in a cellular context.[3] |

Signaling Pathways

The signaling pathway affected by this compound is centered on the activity of the CRL4CRBN E3 ubiquitin ligase complex. In the presence of a molecular glue like lenalidomide, CRBN recruits neosubstrates, such as the transcription factor IKZF1, leading to their ubiquitination and proteasomal degradation. The loss of IKZF1, a tumor suppressor in certain contexts, can impact downstream pathways involved in cell proliferation, differentiation, and survival, including pre-B-cell receptor (BCR) signaling and JAK-STAT signaling.[4][5][6][7]

This compound acts by covalently binding to CRBN, which physically blocks the binding site for molecular glues and neosubstrates. This action preserves the cellular levels of proteins like IKZF1, even in the presence of a degrader molecule.

Experimental Workflows and Protocols

Experimental Workflow: Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on lenalidomide-induced protein degradation.

Protocol 1: Inhibition of Lenalidomide-Induced IKZF1 Degradation in MOLT4 Cells

This protocol details the steps to demonstrate the inhibitory effect of this compound on the degradation of IKZF1.

Materials:

-

MOLT4 cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lenalidomide (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IKZF1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture:

-

Culture MOLT4 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Maintain cell density between 3 x 105 and 1 x 106 cells/mL.[8]

-

-

Cell Treatment:

-

Seed MOLT4 cells at a density of approximately 1 x 106 cells/mL in a 6-well plate.

-

Pre-treat the cells with 1 µM this compound or an equivalent volume of DMSO for 2 hours.

-

Following the pre-treatment, add 1 µM lenalidomide to the designated wells.

-

Incubate the cells for an additional 5 hours.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF1 and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Protocol 2: General Cell Viability (MTT) Assay

While not the primary application, this protocol can be adapted to assess the general cytotoxic effects of this compound.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value, if applicable.

-

Conclusion

This compound is a specialized chemical tool for the investigation of CRBN biology. Its utility in cancer cell lines lies primarily in its ability to act as a potent and specific inhibitor of the molecular glue-induced degradation of CRBN neosubstrates. While comprehensive data on its direct anti-cancer effects are limited, its role in target validation and mechanistic studies is invaluable. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into the complex role of the CRL4CRBN E3 ubiquitin ligase in cancer.

References

- 1. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00078D [pubs.rsc.org]

- 3. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]

- 6. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MOLT-4 Cells [cytion.com]

Methodological & Application

Application Notes and Protocols for EM12-SO2F in MOLT4 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction